Trimipramine-D3 Maleate
CAS No.: 1185245-93-5
Cat. No.: VC0023119
Molecular Formula: C24H30N2O4
Molecular Weight: 413.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185245-93-5 |
|---|---|
| Molecular Formula | C24H30N2O4 |
| Molecular Weight | 413.532 |
| IUPAC Name | (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
| Standard InChI | InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3; |
| Standard InChI Key | YDGHCKHAXOUQOS-QWPULOJDSA-N |
| SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structure
Trimipramine-D3 Maleate is a deuterated derivative of trimipramine, combined with maleic acid to form a stable salt. The compound features specific deuterium labeling at the N-methyl position, replacing three hydrogen atoms with deuterium atoms, which makes it distinguishable from non-deuterated trimipramine in analytical procedures .
Nomenclature and Identification
The full chemical name of Trimipramine-D3 Maleate is (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine . This compound is identifiable through various designations and properties as outlined in Table 1.
Table 1: Identification Parameters of Trimipramine-D3 Maleate
| Parameter | Information |
|---|---|
| CAS Number | 1185245-93-5 |
| Molecular Formula | C20(2H3)H23N2.C4H4O4 |
| Molecular Weight | 413.52 g/mol |
| EC Number | 802-379-5 |
| Parent Compound CAS | 521-78-8 (unlabeled) |
| Creation Date | 2010-03-29 |
| Last Modified | 2025-04-05 |
Structural Features
Trimipramine-D3 Maleate contains the characteristic tricyclic structure of tricyclic antidepressants, which includes a complex ring system with nitrogen atoms. The deuterium labeling occurs specifically at the N-methyl group, creating a trideuteriomethyl moiety that distinguishes it from non-deuterated trimipramine . The maleate component consists of maleic acid (Z-butenedioic acid), which forms a salt with the basic nitrogen of trimipramine.
Physical and Chemical Properties
Trimipramine-D3 Maleate possesses unique physicochemical properties that make it valuable for analytical applications. The incorporation of deuterium atoms enhances its utility in mass spectrometry by creating a distinctive mass shift compared to non-deuterated trimipramine.
Physical Characteristics
The compound typically appears as a solid substance at room temperature. Commercial preparations are available in various formats, including neat (pure) forms and solutions in methanol for analytical purposes .
Chemical Reactivity
Trimipramine-D3 Maleate can undergo several types of chemical reactions similar to its non-deuterated counterpart, including oxidation and reduction processes. The deuterium labeling remains stable under most analytical conditions, which is why it serves as an excellent internal standard.
Stability Considerations
The compound exhibits high stability, particularly regarding the deuterium-carbon bonds, which are less susceptible to exchange reactions compared to hydrogen-carbon bonds under most experimental conditions. This stability is critical for its function as an internal standard in analytical procedures.
Applications in Analytical Chemistry
Trimipramine-D3 Maleate serves primarily as an analytical tool rather than a therapeutic agent, with applications centered around quantitative analysis of trimipramine.
Mass Spectrometry Applications
The compound is extensively utilized in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The deuterium labeling creates a mass difference that allows for clear discrimination between the internal standard and the analyte of interest (trimipramine) in complex biological matrices.
Pharmacokinetic Studies
Researchers employ Trimipramine-D3 Maleate in pharmacokinetic studies to accurately quantify trimipramine levels in plasma, urine, and other biological fluids. The internal standardization helps correct for variations in sample preparation, extraction efficiency, and instrument response.
Quality Control in Pharmaceutical Analysis
Synthesis and Production
The production of Trimipramine-D3 Maleate involves specialized synthetic procedures to ensure high deuterium incorporation and chemical purity.
Synthetic Routes
While specific details of commercial synthesis methods are often proprietary, the general approach involves deuteration of appropriate precursors at the N-methyl position followed by salt formation with maleic acid. Industrial production methods have been optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Quality Assurance
Quality control measures for Trimipramine-D3 Maleate production typically include:
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High-performance liquid chromatography (HPLC) analysis to assess chemical purity
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Mass spectrometry to confirm deuterium incorporation and structural integrity
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Nuclear magnetic resonance (NMR) spectroscopy to verify structure and deuterium position
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Isotope ratio mass spectrometry to determine deuterium content
These measures ensure the consistency and reliability of the final product for analytical applications.
| Hazard Code | Description | Classification Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |
| H361 | Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Category 2) |
Comparison with Parent Compound
Trimipramine-D3 Maleate shares many characteristics with non-deuterated trimipramine maleate but differs in specific properties relevant to its analytical applications.
Structural Comparison
The only structural difference between Trimipramine-D3 Maleate and trimipramine maleate is the substitution of three hydrogen atoms with deuterium atoms at the N-methyl position. This minimal structural change ensures nearly identical chemical behavior while providing mass spectrometric differentiation .
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